![molecular formula C17H23N3O3S2 B14331773 Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- CAS No. 109817-23-4](/img/structure/B14331773.png)
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an octanamide backbone with a phenyl group substituted with a thiazolylamino sulfonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a sulfonyl chloride to form the thiazolylamino sulfonyl intermediate. This intermediate is subsequently reacted with a phenyl-substituted octanamide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- involves its interaction with specific molecular targets. The thiazolylamino sulfonyl group is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octanamide, N-[4-[(2-pyridylamino)sulfonyl]phenyl]
- Octanamide, N-[4-[(2-imidazolylamino)sulfonyl]phenyl]
- Octanamide, N-[4-[(2-benzimidazolylamino)sulfonyl]phenyl]
Uniqueness
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- stands out due to the presence of the thiazole ring, which imparts unique electronic and steric properties. This makes it more effective in certain applications compared to its analogs with different heterocyclic rings.
Eigenschaften
CAS-Nummer |
109817-23-4 |
|---|---|
Molekularformel |
C17H23N3O3S2 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]octanamide |
InChI |
InChI=1S/C17H23N3O3S2/c1-2-3-4-5-6-7-16(21)19-14-8-10-15(11-9-14)25(22,23)20-17-18-12-13-24-17/h8-13H,2-7H2,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
KFFTZJOQEVBEDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


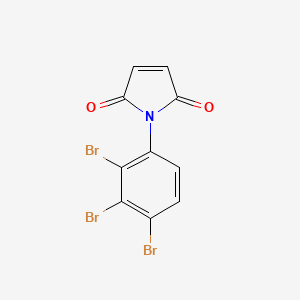
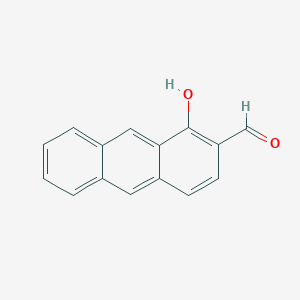
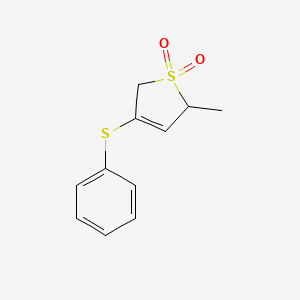
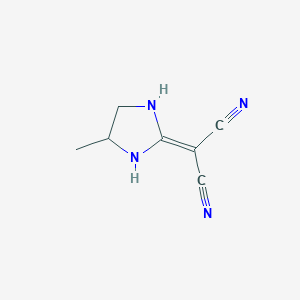



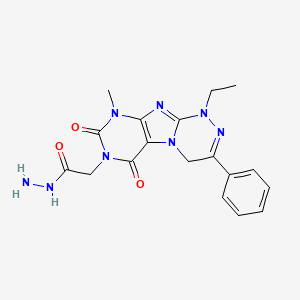
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
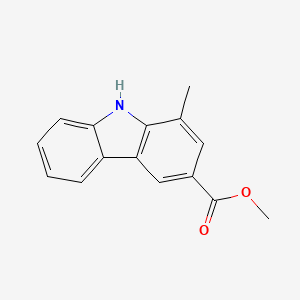
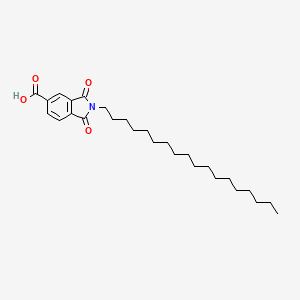
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
